DM1 Dimer -

DM1 Dimer

Catalog Number: EVT-13538077
CAS Number:
Molecular Formula: C70H94Cl2N6O20S2
Molecular Weight: 1474.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DM1, also referred to as mertansine, belongs to the class of maytansinoids, which are natural products derived from the plant Maytenus. These compounds are known for their ability to inhibit microtubule assembly by binding to tubulin, thus disrupting cellular mitosis and leading to apoptosis in targeted cells. DM1 Dimer is classified as a cytotoxic agent and is primarily investigated for its applications in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of DM1 Dimer involves several key steps that typically include the following:

  1. Starting Materials: The synthesis begins with the isolation of maytansine or its derivatives.
  2. Thiol Modification: A thiol group is introduced to create DM1, which can readily undergo dimerization.
  3. Dimerization Process: The free thiol groups on DM1 allow for rapid dimerization, especially in the presence of reducing agents such as tris(2-carboxyethyl)phosphine. This step is crucial as it stabilizes the compound and enhances its bioactivity.
  4. Purification: After synthesis, DM1 Dimer is typically purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications .
Molecular Structure Analysis

Structure and Data

DM1 Dimer has a complex molecular structure characterized by:

  • Molecular Formula: C₃₁H₄₃N₃O₈S
  • Molecular Weight: Approximately 585.76 g/mol
  • Structural Features: The structure includes a core maytansine scaffold with two thiol groups that facilitate dimerization. The presence of these thiol groups is essential for its reactivity and interaction with other biomolecules.

The molecular structure can be represented as follows:

DM1 Dimer Structure maytansine core thiol groups \text{DM1 Dimer Structure}\rightarrow \text{ maytansine core thiol groups }
Chemical Reactions Analysis

Reactions and Technical Details

DM1 Dimer undergoes several key chemical reactions:

Mechanism of Action

Process and Data

The mechanism by which DM1 Dimer exerts its cytotoxic effects involves:

  1. Microtubule Disruption: DM1 binds to tubulin, inhibiting microtubule polymerization. This action disrupts mitotic spindle formation during cell division.
  2. Induction of Apoptosis: The disruption leads to cell cycle arrest and ultimately triggers apoptotic pathways in cancer cells.
  3. Targeted Delivery via ADCs: When conjugated with antibodies, DM1 Dimer can selectively target cancer cells, allowing for localized delivery of its cytotoxic effects while sparing normal tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Applications

Scientific Uses

DM1 Dimer has several significant applications in scientific research and clinical settings:

  • Antibody-Drug Conjugates Development: It is widely used in the formulation of ADCs for targeted cancer therapy, such as trastuzumab emtansine (T-DM1).
  • Cancer Research: Researchers utilize DM1 Dimer to study mechanisms of drug resistance and cellular responses to microtubule-targeting agents.
  • Theranostic Applications: Recent studies explore its use in theranostic approaches for prostate cancer treatment by combining imaging agents with DM1 for dual diagnostic and therapeutic purposes .
Molecular Mechanisms of DM1 Pathogenesis and Therapeutic Targeting

Role of CUG Repeat Expansions in Myotonic Dystrophy Type 1 (DM1) Pathobiology

Myotonic dystrophy type 1 (DM1) is caused by abnormal expansion of CTG trinucleotide repeats in the 3' untranslated region (3'-UTR) of the DMPK (dystrophia myotonica protein kinase) gene. In healthy individuals, the DMPK gene contains 5-38 CTG repeats, while DM1 patients harbor 50 to several thousand repeats. These expanded repeats demonstrate intergenerational instability and somatic mosaicism, with repeat length positively correlating with disease severity and inversely correlating with age of onset. The mutant DMPK mRNA containing expanded CUG repeats (CUGexp) forms stable hairpin structures that evade normal cellular degradation mechanisms and accumulate in nuclear foci. This RNA gain-of-function mechanism represents the primary molecular insult driving multisystemic pathology, affecting skeletal muscle, heart, endocrine system, and central nervous system [1] [3] [6].

The CUGexp RNA exerts toxicity through several interconnected pathways: sequestration of RNA-binding proteins, disruption of alternative splicing regulation, induction of cellular stress pathways, and activation of repeat-associated non-ATG (RAN) translation. These mechanisms collectively contribute to the progressive neuromuscular degeneration characteristic of DM1. The severity of clinical manifestations—ranging from mild (cataracts, mild myotonia) to classic (muscle weakness, cardiac arrhythmias) and congenital forms (neonatal hypotonia, intellectual disability)—directly correlates with CTG repeat expansion size, though significant phenotypic variability exists even among individuals with similar repeat lengths [1] [2].

Ribonuclear Foci Formation and Sequestration of RNA-Binding Proteins

A hallmark of DM1 pathogenesis is the formation of ribonuclear foci—discrete nuclear aggregates of CUGexp RNA that sequester specific RNA-binding proteins essential for RNA processing. In both patient-derived cells and transgenic models, these foci appear as punctate structures localized at the periphery of nuclear speckles. Advanced imaging techniques reveal that foci are dynamic structures whose formation and stability are regulated by RNA helicases and other modulators of RNA-protein interactions [3].

Muscleblind-like (MBNL) proteins, particularly MBNL1, exhibit high-affinity binding to double-stranded CUG repeat structures and become sequestered within these foci. MBNL1, encoded by the MBNL1 gene on chromosome 3q25, contains four CCCH zinc finger domains that mediate sequence-specific RNA binding. Its sequestration within foci results in functional depletion from the nucleoplasm, impairing its normal role in regulating alternative splicing, alternative polyadenylation, and RNA localization. Quantitative analysis demonstrates a direct correlation between foci burden and MBNL1 sequestration efficiency, with foci-containing cells showing up to 80% reduction in available MBNL1 [1] [3] [9].

Table 1: Pathogenic Mechanisms in Myotonic Dystrophy Type 1

Pathogenic MechanismMolecular ConsequencesFunctional Impact
CUGexp RNA AccumulationFormation of stable hairpin structuresEvasion of RNA degradation pathways
Ribonuclear Foci FormationSequestration of MBNL proteinsLoss of MBNL-mediated splicing regulation
CUGBP1 UpregulationPKC-mediated hyperphosphorylationIncreased stability and aberrant activity
RAN TranslationProduction of homopolymeric peptidesProteotoxic stress and cellular dysfunction
Cellular Stress InductionPKR activation and eIF2α phosphorylationGlobal translation inhibition

Dysregulation of Alternative Splicing and MBNL1/CUGBP1 Homeostasis

The sequestration of MBNL1 by CUGexp RNA disrupts the critical balance between MBNL proteins and CUG triplet repeat RNA-binding protein 1 (CUGBP1), leading to widespread splicing dysregulation. MBNL1 normally promotes adult splicing patterns, while CUGBP1 maintains fetal isoforms. In DM1, MBNL1 loss-of-function and CUGBP1 gain-of-function create a splicing environment reminiscent of embryonic development. CUGBP1 protein levels increase due to PKC-mediated hyperphosphorylation, which enhances its stability and alters its activity [1] [3].

This imbalance affects hundreds of pre-mRNA targets, with well-characterized examples including:

  • Insulin Receptor (IR): Exclusion of exon 11 produces insulin-resistant fetal isoform
  • Cardiac Troponin T (cTNNT2): Aberrant exclusion of exon 5
  • Chloride Channel 1 (CLCN1): Inclusion of exon 7a leading to truncated nonfunctional protein
  • Muscle-Specific Kinase (MUSK): Altered splicing patterns affecting neuromuscular junction formation

Splicing-sensitive microarray analyses comparing MBNL1 knockout mice and CUGexp models reveal that approximately 80% of splicing defects in DM1 can be attributed directly to MBNL1 loss-of-function. The remaining defects involve CUGBP1-mediated splicing dysregulation or combinatorial effects. Beyond splicing, MBNL1 depletion also disrupts alternative polyadenylation site selection in hundreds of transcripts, affecting mRNA stability, localization, and translation efficiency [1] [3] [9].

Repeat-Associated Non-ATG Translation and Toxic RNA Gain-of-Function Mechanisms

In addition to RNA-mediated toxicity, CUGexp transcripts undergo repeat-associated non-ATG (RAN) translation, producing homopolymeric peptides in multiple reading frames without a canonical start codon. This unconventional translation occurs in all three reading frames of both sense and antisense DM1 transcripts. From the CUGexp sense strand, RAN translation produces poly-leucine (poly-Leu), poly-cysteine (poly-Cys), and poly-alanine (poly-Ala) peptides. Antisense CAGexp transcripts generate poly-glutamine (poly-Gln), poly-alanine (poly-Ala), and poly-serine (poly-Ser) peptides [4].

These homopolymeric expansion proteins accumulate in DM1 patient tissues and form aggregates that contribute to proteotoxic stress. The mechanism of RAN translation initiation remains incompletely understood but appears to involve structural features of the repeat RNA, possibly through internal ribosome entry site (IRES)-like mechanisms or direct ribosomal binding to the repeat hairpin. RAN translation efficiency correlates with repeat length, with longer repeats producing higher levels of homopolymeric peptides. These toxic peptides disrupt multiple cellular processes, including protein quality control pathways, nucleocytoplasmic transport, and mitochondrial function, adding a protein-mediated component to DM1 pathogenesis beyond the primary RNA toxicity [1] [4].

Innovative Therapeutic Strategies Targeting CUGexp RNA

Properties

Product Name

DM1 Dimer

IUPAC Name

[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate

Molecular Formula

C70H94Cl2N6O20S2

Molecular Weight

1474.6 g/mol

InChI

InChI=1S/C70H94Cl2N6O20S2/c1-37-19-17-21-51(91-15)69(87)35-49(93-65(85)73-69)39(3)61-67(7,97-61)53(33-57(81)77(11)45-29-43(27-37)31-47(89-13)59(45)71)95-63(83)41(5)75(9)55(79)23-25-99-100-26-24-56(80)76(10)42(6)64(84)96-54-34-58(82)78(12)46-30-44(32-48(90-14)60(46)72)28-38(2)20-18-22-52(92-16)70(88)36-50(94-66(86)74-70)40(4)62-68(54,8)98-62/h17-22,29-32,39-42,49-54,61-62,87-88H,23-28,33-36H2,1-16H3,(H,73,85)(H,74,86)/b21-17+,22-18+,37-19+,38-20+/t39-,40-,41+,42+,49+,50+,51-,52-,53+,54+,61-,62-,67+,68+,69+,70+/m1/s1

InChI Key

RIQRXIUWYVMFRR-HBEOAMHWSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSCCC(=O)N(C)C(C)C(=O)OC5CC(=O)N(C6=C(C(=CC(=C6)CC(=CC=CC(C7(CC(C(C8C5(O8)C)C)OC(=O)N7)O)OC)C)OC)Cl)C)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@H]1[C@H]2O[C@]2([C@H](CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@@]4(NC(=O)O[C@H]1C4)O)OC)/C)OC)Cl)C)OC(=O)[C@@H](N(C(=O)CCSSCCC(=O)N([C@H](C(=O)O[C@@H]5[C@@]6(O[C@@H]6[C@@H]([C@H]7OC(=O)N[C@](C7)([C@@H](/C=C/C=C(/CC8=CC(=C(C(=C8)OC)Cl)N(C(=O)C5)C)\C)OC)O)C)C)C)C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.